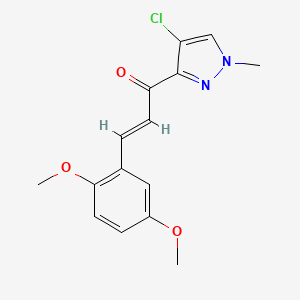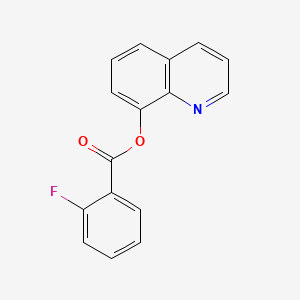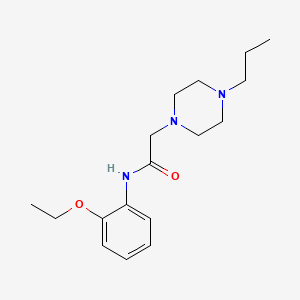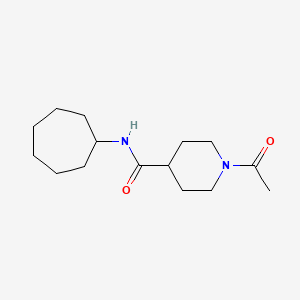
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one is a synthetic compound that belongs to the class of chalcones. It has been widely studied due to its diverse biological activities and potential applications in drug development.
作用機序
The mechanism of action of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one is not fully understood. However, it has been proposed that the compound exerts its biological activities through various pathways such as inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, reduce inflammation, and scavenge free radicals. It has also been shown to improve cognitive function and protect against neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one in lab experiments is its diverse biological activities, which make it a useful compound for investigating various biological processes. Another advantage is its relatively simple synthesis method, which makes it readily available for research purposes. However, one limitation is the lack of information on its toxicity and safety profile, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, as it has shown promising results in animal models. Another direction is to explore its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells. Additionally, further studies are needed to determine its safety profile and toxicity in order to facilitate its use in clinical applications.
合成法
The synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one involves the reaction between 4-chloro-1-methyl-1H-pyrazole-3-carboxaldehyde and 2,5-dimethoxybenzaldehyde in the presence of a base catalyst such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one has been extensively studied for its various biological activities. It has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(E)-1-(4-chloro-1-methylpyrazol-3-yl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-18-9-12(16)15(17-18)13(19)6-4-10-8-11(20-2)5-7-14(10)21-3/h4-9H,1-3H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRGCOIAPLFDOX-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)C=CC2=C(C=CC(=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-dimethyl-1,2-diphenyl-4,6,7,8-tetrahydropyrrolo[3,2-b]azepin-5(1H)-one](/img/structure/B5373561.png)
![3-{[3-ethyl-4-oxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B5373568.png)

![2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-N-[(2S)-2-pyrrolidinylmethyl]-2-indanecarboxamide](/img/structure/B5373585.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide](/img/structure/B5373590.png)
![3-fluoro-N-{[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl}benzenesulfonamide](/img/structure/B5373595.png)
![(1R,5R,11aS)-3-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5373601.png)

![N-[2-(3-methoxyphenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5373615.png)
![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373617.png)

![4-(2-methylquinolin-6-yl)-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5373640.png)
